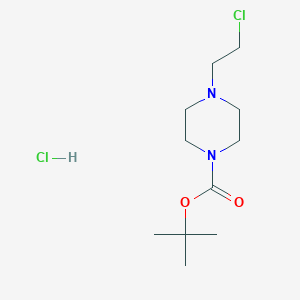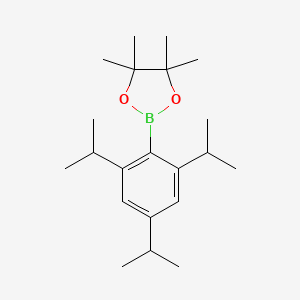
Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-7,8-dihydro-8-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-7,8-dihydro-8-oxo- is a modified nucleotide that plays a significant role in cellular processes. This compound is an oxidized form of guanosine triphosphate, which is crucial for various biochemical reactions, including DNA and RNA synthesis. The presence of the 8-oxo group makes it a marker for oxidative stress and damage within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-7,8-dihydro-8-oxo- typically involves the oxidation of guanosine triphosphate. This can be achieved using reactive oxygen species or specific oxidizing agents. The reaction conditions often require a controlled environment to prevent further degradation of the compound .
Industrial Production Methods
the synthesis in a laboratory setting involves standard nucleotide synthesis techniques, followed by oxidation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-7,8-dihydro-8-oxo- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized species.
Reduction: The compound can be reduced back to its non-oxidized form under specific conditions.
Substitution: The 8-oxo group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions to prevent degradation of the nucleotide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce more oxidized guanine derivatives, while reduction can restore the original guanosine triphosphate .
Scientific Research Applications
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-7,8-dihydro-8-oxo- has several scientific research applications:
Chemistry: Used as a marker for oxidative stress in biochemical assays.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential role in diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting oxidative damage
Mechanism of Action
The mechanism of action of Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-7,8-dihydro-8-oxo- involves its incorporation into DNA and RNA, where it can cause mutations due to its ability to pair with both adenine and cytosine. This mispairing can lead to replicational and translational errors, making it a significant factor in mutagenesis. The compound is also involved in cellular defense mechanisms against oxidative damage through the sanitization of nucleotide pools .
Comparison with Similar Compounds
Similar Compounds
8-Oxo-7,8-dihydroguanosine: Another oxidized form of guanosine, but without the triphosphate group.
8-Oxo-2’-deoxyguanosine: Similar to the compound but lacks the triphosphate group.
Guanosine triphosphate: The non-oxidized form of the compound
Uniqueness
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-7,8-dihydro-8-oxo- is unique due to its specific structure, which includes both the oxidized guanine base and the triphosphate group. This combination makes it a valuable tool for studying oxidative damage and its effects on cellular processes .
Properties
Molecular Formula |
C10H12N5O12P3+2 |
|---|---|
Molecular Weight |
487.15 g/mol |
IUPAC Name |
hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6,8-dioxopurin-9-yl)oxolan-2-yl]methoxy-oxophosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H10N5O12P3/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(25-5)2-24-29(21)27-30(22,23)26-28(19)20/h3-5,16H,1-2H2,(H2-2,11,14,17,19,20,22,23)/p+2/t3-,4+,5+/m0/s1 |
InChI Key |
QVOWOSWOAODGTK-VPENINKCSA-P |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC(=N)NC(=O)C3=NC2=O)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O |
Canonical SMILES |
C1C(C(OC1N2C3=NC(=N)NC(=O)C3=NC2=O)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)



![1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B12067537.png)




![4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12067573.png)
![1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, (1E,6E)-](/img/structure/B12067576.png)
![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)
